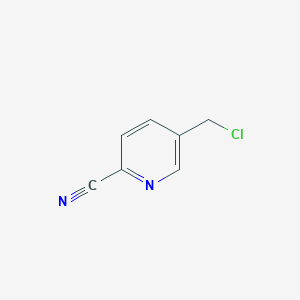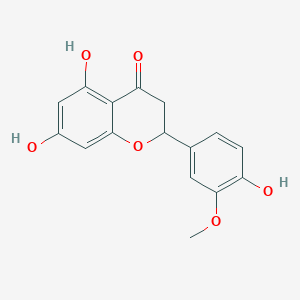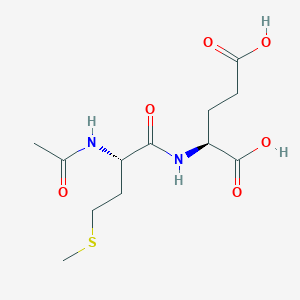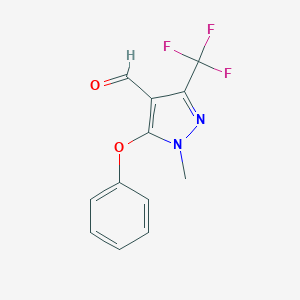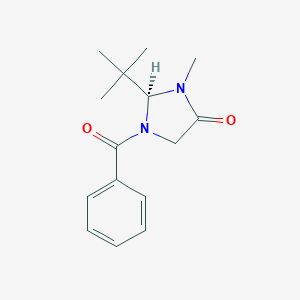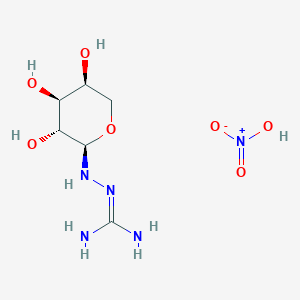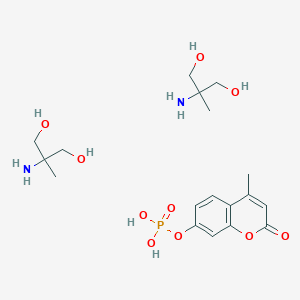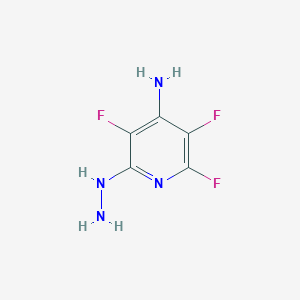
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide) is a chemical compound that is commonly used in scientific research. It is also known as A23187 or calcimycin. A23187 is a calcium ionophore that is used to increase intracellular calcium levels. It has been widely used in biochemical and physiological research due to its ability to stimulate various cellular processes.
Mecanismo De Acción
A23187 is a calcium ionophore that acts by binding to calcium ions and transporting them across the cell membrane. It binds to calcium ions with high affinity and specificity, which allows it to increase intracellular calcium levels. A23187 also activates calcium-dependent enzymes, which leads to the stimulation of various cellular processes.
Biochemical and Physiological Effects
A23187 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. A23187 has also been shown to stimulate the secretion of insulin and other hormones. It has been used to study the role of calcium in muscle contraction and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A23187 has several advantages for lab experiments. It is a potent and specific calcium ionophore that can be used to study various cellular processes. It is also stable and can be stored for long periods. However, A23187 has some limitations. It is toxic to cells at high concentrations and can cause cell death. It is also difficult to use in vivo due to its toxicity and poor solubility.
Direcciones Futuras
There are several future directions for research on A23187. One area of research is the development of new calcium ionophores that are less toxic and more specific. Another area of research is the study of the role of A23187 in cancer therapy. A23187 has been shown to induce apoptosis in cancer cells, and further research may lead to the development of new anti-cancer agents. Additionally, the study of A23187 in the regulation of intracellular pH and protein secretion may lead to new insights into cellular processes.
Conclusion
In conclusion, A23187 is a calcium ionophore that has been widely used in scientific research. Its ability to increase intracellular calcium levels has made it a valuable tool for studying various cellular processes. A23187 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on A23187, including the development of new calcium ionophores and the study of its role in cancer therapy.
Métodos De Síntesis
The synthesis of A23187 involves the reaction of oxybis(pentamethylene)dithiocarbamate with trimethylamine and iodine. The resulting product is then purified to obtain A23187. The synthesis of A23187 is a complex process that requires experienced chemists and specialized equipment.
Aplicaciones Científicas De Investigación
A23187 is widely used in scientific research as a tool to study various cellular processes. It has been used to study calcium signaling, apoptosis, and gene expression. A23187 is also used in the study of ion transport, protein secretion, and intracellular pH regulation.
Propiedades
Número CAS |
109448-61-5 |
|---|---|
Nombre del producto |
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide |
Fórmula molecular |
C16H38I2N2O |
Peso molecular |
528.29 g/mol |
Nombre IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
CJCHXUPJGGBJMH-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
Sinónimos |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



